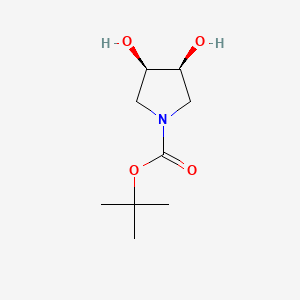![molecular formula C11H22N2O2 B6171624 rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans CAS No. 1799311-98-0](/img/no-structure.png)
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans (RTB-6MP) is a synthetic compound that has been used for a variety of scientific and medical applications. RTB-6MP is a highly versatile compound that has been used in a number of ways, from synthesis and drug development to drug delivery and biomedical research.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- The structural properties and molecular interactions of compounds similar to rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate have been studied. For example, Baillargeon et al. (2017) researched the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, emphasizing the importance of hydrogen and halogen bonds in these compounds (Baillargeon et al., 2017).
Synthesis and Characterization
- The synthesis and characterization of compounds related to rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate have been a subject of research. For instance, Lian et al. (2009) discussed the synthesis of aluminium complexes containing chiral ligands, contributing to our understanding of such molecular structures (Lian et al., 2009).
Molecular Conformation and Crystal Packing
- Research by Rocco et al. (2020) on branched chain substituents in coordination network assemblies provides insights into the molecular conformation and crystal packing relevant to similar compounds (Rocco et al., 2020).
Application in Natural Product Synthesis
- The compound has been used as an intermediate in the synthesis of natural products. Tang et al. (2014) synthesized an intermediate of jaspine B, highlighting the compound's role in the production of substances with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Chemical Reactions and Polymerization
- Studies by Napoli et al. (2006) on metallocene systems active in the copolymerization of α-olefins and conjugated dienes offer insights into the potential application of similar compounds in polymer chemistry (Napoli et al., 2006).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans involves the protection of the amine group of 6-methylpiperidine followed by the reaction with tert-butyl chloroformate to form the tert-butyl carbamate. The resulting tert-butyl carbamate is then deprotected to form the final product.", "Starting Materials": [ "6-methylpiperidine", "tert-butyl chloroformate", "diisopropylethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protect the amine group of 6-methylpiperidine by reacting it with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of diisopropylethylamine (DIPEA) and dichloromethane (DCM).", "Step 2: React the protected amine with tert-butyl chloroformate (TBCC) in the presence of DIPEA and DCM to form the tert-butyl carbamate.", "Step 3: Deprotect the tert-butyl carbamate by reacting it with methanol and sodium bicarbonate (NaHCO3) in water to form the final product, rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans." ] } | |
CAS RN |
1799311-98-0 |
Product Name |
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans |
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



